1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one
Description
1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazolopyrimidine core, piperazine ring, and phenoxyethanone moiety, contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLZVFKWKCKIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves multi-step reactions starting from readily available precursors
Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazolopyrimidine intermediate.
Attachment of Phenoxyethanone Moiety: The final step involves the coupling of the phenoxyethanone moiety to the piperazine-triazolopyrimidine intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with triazolo and pyrimidine structures exhibit significant anticancer properties. The incorporation of the 3-methoxyphenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, studies have shown that similar triazolo derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known to exhibit efficacy against a variety of bacterial and fungal pathogens by inhibiting key enzymes involved in cell wall synthesis and metabolism. This application is particularly relevant in the context of rising antibiotic resistance .
3. Neurological Disorders
The piperazine moiety is associated with neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .
Case Studies
Case Study 1: Anticancer Efficacy
In a laboratory study assessing the anticancer efficacy of related triazolo-pyrimidine derivatives, researchers found that these compounds significantly reduced the viability of various cancer cell lines (e.g., breast and lung cancer) when administered at specific concentrations. The mechanism was linked to cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays demonstrated that compounds structurally similar to 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one can be compared with other triazolopyrimidine derivatives and similar compounds:
1,2,3-Triazolo[4,5-d]pyrimidine Derivatives: These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their biological activities and chemical properties.
Piperazine Derivatives: Compounds with piperazine rings exhibit diverse pharmacological activities, and their comparison can highlight the unique features of the target compound.
Phenoxyethanone Derivatives: These compounds have the phenoxyethanone moiety, which contributes to their chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
Biological Activity
The compound 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on available literature, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a triazolo-pyrimidine core linked to a piperazine moiety and an isopropylphenoxy group. The structural complexity suggests multiple points of interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing triazole and pyrimidine rings have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Many derivatives exhibit antimicrobial effects against various pathogens.
- Neurological Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzyme Activity : Compounds may act as inhibitors of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain the neurological effects observed.
- Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Case Study 1: Anticancer Activity
A study on derivatives related to the compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Effects
Another investigation revealed that a closely related triazole derivative exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics.
Case Study 3: Neurological Applications
Research focusing on the neurological implications found that certain analogs could enhance serotonin receptor activity, suggesting potential use in treating anxiety and depression disorders.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
